molecular formula C11H16N2O4S B14617584 Butyl 2-(benzenesulfonyl)hydrazine-1-carboxylate CAS No. 58358-77-3

Butyl 2-(benzenesulfonyl)hydrazine-1-carboxylate

Cat. No.: B14617584
CAS No.: 58358-77-3
M. Wt: 272.32 g/mol
InChI Key: LBCNCSWVMJUXIF-UHFFFAOYSA-N
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Description

Butyl 2-(benzenesulfonyl)hydrazine-1-carboxylate is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a butyl group, a benzenesulfonyl group, and a hydrazine carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-(benzenesulfonyl)hydrazine-1-carboxylate typically involves the reaction of butyl hydrazine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Butyl hydrazine+Benzenesulfonyl chlorideButyl 2-(benzenesulfonyl)hydrazine-1-carboxylate\text{Butyl hydrazine} + \text{Benzenesulfonyl chloride} \rightarrow \text{this compound} Butyl hydrazine+Benzenesulfonyl chloride→Butyl 2-(benzenesulfonyl)hydrazine-1-carboxylate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-(benzenesulfonyl)hydrazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the hydrazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

Butyl 2-(benzenesulfonyl)hydrazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 2-(benzenesulfonyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The pathways involved may include the disruption of cellular processes and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Butyl 2-(benzenesulfonyl)hydrazine-1-carboxylate: Unique due to its specific structural features.

    Phenylhydrazine derivatives: Similar in structure but differ in the substituent groups attached to the hydrazine moiety.

    Sulfonyl hydrazine derivatives: Share the sulfonyl hydrazine core but vary in the alkyl or aryl groups attached.

Uniqueness

This compound is unique due to the presence of both butyl and benzenesulfonyl groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in research and industrial applications.

Properties

CAS No.

58358-77-3

Molecular Formula

C11H16N2O4S

Molecular Weight

272.32 g/mol

IUPAC Name

butyl N-(benzenesulfonamido)carbamate

InChI

InChI=1S/C11H16N2O4S/c1-2-3-9-17-11(14)12-13-18(15,16)10-7-5-4-6-8-10/h4-8,13H,2-3,9H2,1H3,(H,12,14)

InChI Key

LBCNCSWVMJUXIF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NNS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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